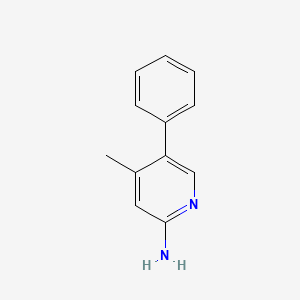

4-Methyl-5-phenylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXDYAGUVDENDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432520 | |

| Record name | 2-Pyridinamine, 4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-21-4 | |

| Record name | 2-Pyridinamine, 4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 4 Methyl 5 Phenylpyridin 2 Amine

Reactions at the Amine Functionality

The primary amine group is a versatile handle for derivatization, readily participating in reactions typical of aromatic amines, such as condensation, acylation, and alkylation.

The primary amine at the 2-position of the pyridine (B92270) ring can undergo condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield a carbon-nitrogen double bond (C=N). eijppr.comresearchgate.net The formation of the imine is a reversible, two-step process that begins with the creation of a carbinolamine intermediate, which then dehydrates to form the final Schiff base. eijppr.com This reactivity is a cornerstone for creating ligands used in coordination chemistry and as building blocks for more complex heterocyclic systems. semanticscholar.orgnih.gov The reaction is fundamental in synthesizing molecules with applications as fluorescent chemosensors and in the development of compounds with biological interest. semanticscholar.orgnih.gov

Table 1: Examples of Schiff Base Formation Reactants

| Reactant Class | Specific Example | Resulting Structure |

| Aromatic Aldehyde | Substituted Benzaldehyde | N-((phenyl)methylene)-4-methyl-5-phenylpyridin-2-amine |

| Heterocyclic Aldehyde | Thiophene-2-carbaldehyde | N-((thiophen-2-yl)methylene)-4-methyl-5-phenylpyridin-2-amine |

| Aliphatic Ketone | Acetone | N-(propan-2-ylidene)-4-methyl-5-phenylpyridin-2-amine |

The amine functionality of 4-Methyl-5-phenylpyridin-2-amine is readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form corresponding amides. A notable example in related structures is the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinemethyl)benzoyl chloride, a key step in the synthesis of the drug Imatinib. google.com Advanced methods, such as palladium-catalyzed carbonylative acetylation, have also been developed for related N-phenylpyridin-2-amine structures, using carbon monoxide (CO) and N,N-dimethylformamide (DMF) as the acetyl source to produce N-phenyl-N-(pyridin-2-yl)acetamides. acs.org

Alkylation of the amine group can also be achieved. For instance, in the synthesis of Imatinib, a condensation reaction is performed with an excess of N-methylpiperazine, which acts as an alkylating agent to form the final product. google.com These reactions are crucial for modifying the electronic and steric properties of the molecule and for linking it to other molecular fragments.

Table 2: Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Class |

| Acylation | 4-(4-methylpiperazinemethyl)benzoyl chloride | N-(4-methyl-5-phenylpyridin-2-yl)benzamide derivative |

| Acylation | Acetic Anhydride (B1165640) | N-(4-methyl-5-phenylpyridin-2-yl)acetamide |

| Alkylation | N-methylpiperazine (via reductive amination or substitution) | N-alkylated pyridin-2-amine derivative |

Reactions at the Pyridine Ring

The pyridine ring, with its specific substitution pattern, offers sites for further functionalization, leading to the construction of elaborate molecular scaffolds.

The structure of this compound serves as a precursor for the synthesis of fused polycyclic systems. The strategic placement of the phenyl and amine groups allows for intramolecular cyclization reactions to form novel heterocyclic frameworks. For example, derivatives of pyridin-2-ylmethanamine (B45004) can be used to synthesize bis-imidazo[1,5-a]pyridines. nih.gov This type of transformation involves forming new rings fused to the original pyridine core, significantly increasing molecular complexity. The phenyl group at the C5 position can participate in cyclization reactions, such as electrophilic cyclization onto the phenyl ring or palladium-catalyzed C-H activation/functionalization, to create rigid, polycyclic aromatic systems. These polycyclic structures are of interest in materials science and medicinal chemistry. researchgate.net

The pyridine ring in this compound has two remaining substitutable positions, C3 and C6. The electronic properties of the existing substituents—the electron-donating amine and methyl groups and the phenyl group—influence the reactivity of these positions. Pyridine motifs are common in pharmaceuticals, and methods for their selective functionalization are highly valuable. digitellinc.com One advanced strategy involves the 4-selective C-H functionalization of pyridines by taking advantage of the relative acidity of the C-H bonds and using a strong, non-nucleophilic base. digitellinc.com While the 4-position is occupied in the target compound, similar principles of directed metalation or C-H activation could potentially be applied to the C3 or C6 positions, depending on the reaction conditions and directing group effects.

Derivatization for Analytical and Research Applications

For analytical purposes, particularly in chromatography, derivatization is a common strategy to enhance the detection and separation of amine-containing compounds. mdpi.comnih.gov this compound, being a polar molecule, can be challenging to analyze directly by methods like gas chromatography (GC) due to its low volatility. nih.govscienceopen.com Derivatization converts the analyte into a more volatile or more easily detectable form. researchgate.net

Common strategies involve reacting the primary amine with a derivatizing reagent to introduce a functional group that improves its chromatographic behavior or imparts a strong response in a specific detector (e.g., UV-Vis or fluorescence). nih.govscienceopen.com This is particularly important for analyzing trace amounts of such compounds in complex matrices. mdpi.com

Table 3: Common Derivatizing Agents for Amines in Analytical Chemistry

| Derivatizing Agent | Abbreviation | Purpose |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Adds a fluorescent tag for HPLC-Fluorescence detection. nih.govscienceopen.com |

| Dansyl chloride | Adds a fluorescent tag, creating stable derivatives for HPLC. nih.gov | |

| o-Phthaldialdehyde | OPA | Reacts with primary amines to form fluorescent isoindole derivatives. nih.govscienceopen.com |

| Isobutyl chloroformate | Used in GC-MS analysis to make the analyte more volatile. mdpi.com |

Pre-column Derivatization Techniques for Chromatographic Analysis

Pre-column derivatization is a widely employed strategy to enhance the detectability of analytes prior to their introduction into a chromatographic system. For a compound like this compound, which possesses a primary amine, several reagents can be utilized to introduce a chromophore or fluorophore, thereby significantly improving its response to UV or fluorescence detectors.

Common derivatization reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. nih.govthermofisher.com These reagents react with the amine functionality to form highly fluorescent derivatives, enabling trace-level detection. mdpi.com The choice of reagent often depends on the specific requirements of the analysis, such as desired sensitivity and the stability of the resulting derivative. nih.gov

For instance, OPA reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. thermofisher.com Similarly, FMOC-Cl forms stable, fluorescent adducts with primary and secondary amines. mdpi.com Dansyl chloride, another popular reagent, reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to yield highly fluorescent sulfonamide derivatives. nih.gov While specific studies on this compound are not prevalent, the reactivity of its primary amine suggests that these established methods would be applicable.

In gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar analytes like aminopyridines. libretexts.org Acylation and silylation are two of the most common derivatization approaches for amines in GC analysis. gcms.cz Acylation involves the reaction of the amine with reagents like acetic anhydride or trifluoroacetic anhydride to form less polar and more volatile amides. Silylation, on the other hand, involves the replacement of the active hydrogen on the amino group with a silyl (B83357) group, typically using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). pherobase.com These derivatization procedures reduce the compound's polarity and its potential for adsorption on the chromatographic column, leading to improved peak shape and sensitivity. gcms.cz

Table 1: Hypothetical Pre-column Derivatization Parameters for Chromatographic Analysis of this compound

| Derivatization Reagent | Chromatographic Technique | Expected Change in Retention Time | Expected Improvement in Detection |

| o-Phthalaldehyde (OPA)/Thiol | HPLC-Fluorescence | Increase | Significant enhancement of fluorescence signal |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Significant Increase | High fluorescence quantum yield |

| Dansyl Chloride | HPLC-Fluorescence | Significant Increase | Strong fluorescence, stable derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Decrease | Improved volatility and peak shape |

| Trifluoroacetic Anhydride (TFAA) | Gas Chromatography-Mass Spectrometry (GC-MS) | Decrease | Increased volatility |

This table presents hypothetical data based on the expected behavior of this compound when subjected to common derivatization techniques for analogous compounds.

Derivatization to Enhance Detection in Mass Spectrometry

Mass spectrometry (MS) is a powerful detection technique often coupled with chromatography. While MS can be highly sensitive and selective, derivatization can further enhance its performance, particularly for compounds that exhibit poor ionization efficiency. For this compound, derivatization can be employed to introduce a readily ionizable moiety or to increase the molecular weight of the analyte, moving it to a region of the mass spectrum with less background interference.

Derivatization strategies for liquid chromatography-mass spectrometry (LC-MS) often aim to improve electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Reagents that introduce a permanent positive charge can significantly enhance the ESI response in positive ion mode. While specific derivatization agents for this compound in MS are not extensively documented, general strategies for amines are applicable. For example, reagents that introduce a quaternary ammonium (B1175870) group can permanently charge the analyte.

In a study on the quantitative metabolite profiling of pharmaceutical drugs, 4-iodobenzoyl chloride was used as a derivatizing reagent for 4-aminopyridine (B3432731), a structurally related compound. rsc.orgrsc.org This reagent reacts with the amino group to introduce an iodine atom, which can be sensitively detected by inductively coupled plasma mass spectrometry (ICP-MS), and also enhances the molecule's response in ESI-MS. rsc.orgrsc.org This approach demonstrates the potential for using halogenated derivatizing agents to improve the mass spectrometric detection of aminopyridines.

For gas chromatography-mass spectrometry (GC-MS), the derivatization methods mentioned previously (silylation and acylation) not only improve chromatographic performance but also produce characteristic fragmentation patterns in the mass spectrometer, which can aid in structural elucidation and confirmation. researchgate.net The mass shift resulting from derivatization is a key parameter used to confirm that the reaction has occurred and to identify the derivatized analyte in the resulting mass spectrum.

Table 2: Expected Mass Shifts for Derivatized this compound in Mass Spectrometry

| Derivatization Reagent | Reagent Abbreviation | Mass of Adduct (Da) | Expected m/z of Derivatized [M+H]⁺ |

| Acetic Anhydride | - | 42.02 | 227.13 |

| Trifluoroacetic Anhydride | TFAA | 95.98 | 281.10 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | 72.08 | 257.20 |

| Dansyl Chloride | - | 233.05 | 418.17 |

| 4-Iodobenzoyl Chloride | - | 231.92 | 417.04 |

The molecular weight of this compound is 184.24 Da. The expected m/z is calculated for the singly charged protonated molecule [M+H]⁺ after derivatization.

Spectroscopic and Structural Elucidation of 4 Methyl 5 Phenylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be determined.

Proton NMR (¹H NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms in a molecule. For 4-Methyl-5-phenylpyridin-2-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, the methyl group, and the amine group.

However, based on a thorough review of the available scientific literature, specific experimental ¹H NMR data for this compound has not been reported. While spectra for related compounds such as 4-methylpyridin-2-amine and N-phenylpyridin-2-amine are available, a direct and verified spectrum for the title compound could not be located. researchgate.netrsc.orgchemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the twelve carbon atoms present in its structure.

Despite extensive searches of chemical databases and scientific publications, specific experimental ¹³C NMR spectral data for this compound are not available in the public domain. Data for analogous structures have been published, but a dedicated analysis for this compound is not documented in the reviewed sources. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to study its fragmentation patterns, which can provide structural clues. The predicted monoisotopic mass of this compound is 184.1000 Da.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for highly accurate mass measurements, typically to within a few parts per million (ppm). This precision enables the unambiguous determination of a compound's elemental formula.

Specific HR-ESI-MS data for this compound, which would confirm its elemental composition of C₁₂H₁₂N₂, were not found in the surveyed literature. While HRMS data exists for related heterocyclic compounds, it is not available for the title compound. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is another soft ionization technique particularly useful for analyzing molecules, often by co-crystallizing the analyte with a matrix that absorbs the laser energy, promoting gentle ionization. nih.gov This method is effective for determining the molecular weight of various compounds. nih.gov

A specific MALDI-TOF MS analysis for this compound has not been reported in the available scientific literature. Therefore, experimental data on its molecular weight verification and fragmentation patterns using this technique could not be retrieved.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. wordpress.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise spatial arrangement of atoms, as well as bond lengths and angles, can be elucidated.

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray structure of this compound. While crystal structures for related molecules like (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol have been determined, the specific crystallographic data for this compound remains unpublished. nih.gov

Determination of Bond Angles and Crystal Packing

Table 1: Crystallographic Data for the Related Compound 4-Methyl-6-phenylpyrimidin-2-amine nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁N₃ |

| Molecular Weight | 185.23 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.0558 (11) |

| b (Å) | 9.3808 (7) |

| c (Å) | 18.5227 (12) |

| β (°) | 125.950 (4) |

| Volume (ų) | 1977.1 (2) |

| Z | 8 |

Resolution of Molecular and Supramolecular Structures

The molecular structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a phenyl group at the 5-position, and an amino group at the 2-position. The presence of the amino group and the pyridine nitrogen atom allows for the formation of supramolecular assemblies through hydrogen bonding. mdpi.com

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While a specific IR spectrum for this compound is not provided in the search results, the expected characteristic absorption bands can be predicted based on its structural components and data from similar compounds like 2-amino-4-methylpyridine. nist.govnih.gov

The IR spectrum would be expected to show characteristic bands for the N-H stretching vibrations of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyridine rings would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amino group would likely appear in the 1250-1350 cm⁻¹ range. The presence of the methyl group would be indicated by C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300-3500 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aromatic (C=C, C=N) | Stretching | 1400-1600 |

| Amino (C-N) | Stretching | 1250-1350 |

| Methyl (C-H) | Bending | ~1375 and ~1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions associated with the phenyl and pyridine rings.

Studies on similar compounds, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide, show absorption bands in the UV-Vis region that are characteristic of the aromatic systems. researchgate.net For this compound, the π-π* transitions, which are typically of high intensity, are expected to occur at lower wavelengths (higher energy). The n-π* transitions, involving the non-bonding electrons on the nitrogen atoms, are expected to be of lower intensity and occur at longer wavelengths (lower energy). The specific wavelengths of maximum absorption (λmax) would be influenced by the solvent polarity and the electronic effects of the substituents on the pyridine ring. The photophysical properties, such as fluorescence and phosphorescence, would depend on the nature of the excited states and the pathways for their de-excitation. The presence of the phenyl group in conjugation with the pyridine ring could lead to interesting photophysical behaviors, potentially including intramolecular charge transfer (ICT) characteristics.

Computational and Theoretical Investigations of 4 Methyl 5 Phenylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular structure, stability, and electronic properties, thereby complementing experimental data.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is highly effective for optimizing molecular geometry to find the most stable (lowest energy) conformation and for calculating a wide array of electronic properties.

For molecules similar to 4-methyl-5-phenylpyridin-2-amine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized geometric parameters such as bond lengths and angles. nih.govnih.gov These calculated parameters are frequently compared with experimental data from X-ray crystallography to validate the computational model. nih.gov For instance, in a study on 2-amino-5-methylpyridine, DFT calculations were used to determine bond lengths, which were then compared to experimental values, showing good correlation. researchgate.net

The theoretical vibrational frequencies can also be calculated and compared with experimental FT-IR and Raman spectra to provide a complete vibrational assignment for the molecule. researchgate.net This process helps in understanding the molecule's dynamic behavior.

Table 1: Illustrative Geometric Parameters Calculated by DFT for Related Aminopyridine Structures

| Parameter | Bond | Calculated Bond Length (Å) (B3LYP) | Experimental Bond Length (Å) |

|---|---|---|---|

| C-N (Pyridine Ring) | C-N | ~1.33 - 1.35 | ~1.35 |

| C-C (Pyridine Ring) | C-C | ~1.38 - 1.40 | ~1.38 - 1.40 |

Note: The data in this table is representative of typical values found for aminopyridine derivatives as reported in studies like researchgate.net and is intended for illustrative purposes.

The Hartree-Fock (HF) method is another foundational ab initio approach. While often considered less accurate than DFT for many properties due to its handling of electron correlation, it remains a valuable tool, particularly for conformational analysis and for generating initial wavefunctions for more complex calculations.

In studies of related heterocyclic systems, Restricted Hartree-Fock (RHF) is used in conjunction with other methods. For example, the electrostatic potential can be calculated at the Hartree-Fock level (e.g., using an STO-3G basis set) and mapped onto a Hirshfeld surface to visualize regions of positive and negative potential, which are indicative of hydrogen-bond donors and acceptors, respectively. nih.govresearchgate.net This analysis is crucial for understanding how a molecule will interact with other molecules or with a biological receptor.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). echemcom.com This method is central to computer-aided drug design. echemcom.comeurekaselect.com

For a compound like this compound, docking studies would be employed to predict its binding mode and affinity within the active site of a target protein. The process involves:

Obtaining the 3D structures of the ligand (optimized via methods like DFT) and the target protein (usually from a database like the Protein Data Bank).

Using a docking program (e.g., AutoDock) to explore possible binding poses of the ligand within the receptor's binding site. eurekaselect.com

Scoring the poses based on a scoring function, which estimates the binding affinity (often expressed as a docking score or binding energy).

Studies on various heterocyclic compounds, including coumarin (B35378) and pyrimidine (B1678525) derivatives, demonstrate that these docking simulations can effectively identify key interactions (like hydrogen bonds and π-π stacking) between the ligand and amino acid residues of the receptor, guiding the design of more potent molecules. echemcom.comeurekaselect.com

Analysis of Molecular Orbitals and Global Reactivity Parameters

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.govnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netespublisher.com These energies are readily calculated using DFT. From the HOMO and LUMO energies, several global reactivity descriptors can be derived.

Table 2: Global Reactivity Parameters Derived from FMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Analyses of related molecules show that the HOMO-LUMO gap typically falls in the range of 3 to 5 eV. nih.govespublisher.com The distribution of these orbitals reveals where electrophilic and nucleophilic attacks are most likely to occur. For instance, in many N-heterocyclic systems, the HOMO is often located on the phenyl and amine substituents, while the LUMO is distributed across the pyridine (B92270) or pyrimidine ring system. espublisher.com

Intermolecular Interactions and Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing environment.

The analysis generates several key outputs:

dnorm Surface: A surface mapped with the normalized contact distance (dnorm), which highlights intermolecular contacts shorter than the van der Waals radii sum in red, indicating key interactions like hydrogen bonds. mdpi.com

For crystalline structures of similar aminopyridine derivatives, Hirshfeld analysis consistently reveals the dominant role of H···H, C···H/H···C, and N···H/H···N interactions in stabilizing the crystal structure. nih.govnih.govmdpi.com For example, in one N-phenylacetamide derivative, H···H contacts accounted for 53.8% of all interactions, highlighting the significance of van der Waals forces. nih.gov This tool is also adept at identifying more subtle interactions like π-π stacking, which would be expected in a molecule containing two aromatic rings like this compound. mdpi.com

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Heterocyclic Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 53.8% |

| H···C/C···H | 21.7% |

| H···N/N···H | 13.6% |

Note: Data is adapted from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov and serves as a representative example.

Biological Activity and Mechanistic Studies of 4 Methyl 5 Phenylpyridin 2 Amine Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the aminopyridine and aminopyrimidine scaffolds have been investigated for their potential to inhibit various enzymes, playing crucial roles in cellular signaling and pathophysiology.

Modulation of Phosphodiesterase Activity

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of signal transduction. The scientific literature reviewed did not yield specific examples of 4-methyl-5-phenylpyridin-2-amine derivatives that modulate phosphodiesterase activity. Research into PDE inhibitors has often focused on other heterocyclic scaffolds, such as pyrazolo[1,5-a]pyridines and imidazo[4,5-b]pyridines. nih.govnih.gov

Cellular Pathway Modulation

The biological effects of these compounds are often realized through the modulation of key cellular pathways that govern cell fate.

Inhibition of Cancer Cell Proliferation Pathways

A primary outcome of the enzyme inhibition described above is the suppression of cancer cell proliferation.

Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine, which inhibit Aurora kinases, are potent cytotoxic agents against various cancer cell lines. nih.gov The lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine , causes cell death as a result of mitotic failure. nih.gov

Similarly, the ULK1 inhibitor 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine inhibits the proliferation of A549 cells. nih.govresearchgate.net Its ability to induce apoptosis while preventing the cell survival mechanism of autophagy makes it an effective antiproliferative agent. nih.gov

Another related compound, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine (compound A8) , a selective JAK2 inhibitor, has been shown to induce apoptosis and arrest the cell cycle in the G0/G1 phase in Ba/F3 JAK2-mutant cells, demonstrating its antitumor activity. nih.gov

Table 2: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | Effect |

|---|---|---|

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | Cancer Cell Lines | Potent cytotoxic agent nih.gov |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine | A549 (Non-small cell lung) | Inhibited proliferation, induced apoptosis nih.govresearchgate.net |

| N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine | Ba/F3 JAK2V617F | Induced apoptosis, G0/G1 cell cycle arrest nih.gov |

Interactions with Biological Macromolecules (e.g., DNA)

The interaction of small molecules with biological macromolecules like DNA is a critical area of study for understanding their mechanisms of action. nih.gov Small molecules can bind to DNA through various non-covalent interactions, and these binding modes can be linked to their therapeutic efficiency. nih.gov For derivatives containing a pyridine (B92270) core, molecular docking studies have been employed to predict and analyze these interactions.

A study on a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives, which share a methyl-phenyl-pyridine core structure, investigated their potential interactions with DNA gyrase, a type II topoisomerase that is a well-established target for antibacterial agents. mdpi.com DNA gyrase plays a crucial role in bacterial DNA replication by introducing negative supercoils into the DNA. The well-known fluoroquinolone inhibitors target this enzyme. mdpi.com Molecular docking simulations were performed to assess the binding interactions of the most active antimicrobial compound from the series, derivative 3g , with the DNA gyrase enzyme. The study compared its binding energy and inhibition constant to the reference drug ciprofloxacin. mdpi.com

Similarly, research into the DNA-binding properties of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a compound also featuring a substituted aminopyridine structure, has provided insights into how these types of molecules can interact with DNA. nih.gov Studies involving radiolabelled PhIP administered to rats demonstrated the formation of DNA adducts, indicating a direct interaction with the genetic material. nih.gov The binding of PhIP to DNA was analyzed, highlighting the potential for such heterocyclic amines to form covalent bonds with DNA following metabolic activation. nih.gov These studies underscore that aminopyridine derivatives can engage with DNA through different modes, including non-covalent binding to enzymes that process DNA and direct covalent adduction. mdpi.comnih.gov

Antimicrobial and Antioxidant Properties

Antimicrobial Activity

Derivatives of substituted pyridines have been a subject of interest for their potential antimicrobial properties. The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. mdpi.com

A series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones were synthesized and screened for their antimicrobial activity against several pathogenic bacteria and fungi. mdpi.com Many of the tested compounds showed moderate activity. Notably, one derivative, compound 3g , exhibited a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM. mdpi.com The study highlighted that these thiazolopyridine derivatives represent a promising foundation for developing new synthetic antimicrobial agents. mdpi.com

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

| 3g (a thiazolo[4,5-b]pyridin-2-one derivative) | Pseudomonas aeruginosa | 0.21 µM |

| 3g (a thiazolo[4,5-b]pyridin-2-one derivative) | Escherichia coli | 0.21 µM |

| Data derived from a study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives. mdpi.com |

In another study, Schiff bases derived from 2-amino-4-chloropyridine (B16104) were evaluated for their in-vitro antimicrobial effects. researchgate.net These compounds were tested against a panel of Gram-positive and Gram-negative bacteria as well as three fungal species. The results showed variable and modest activity, with some derivatives exhibiting significant biological action against the tested microorganisms. researchgate.net

Antioxidant Properties

The antioxidant activity of pyridine derivatives has also been explored. Antioxidants can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a common method for evaluating antioxidant potency in vitro. pensoft.net The reduction of the intensely purple DPPH radical to the yellow-colored 2,2-diphenyl-1-picrylhydrazine is measured spectrophotometrically to determine radical scavenging activity. pensoft.netresearchgate.net

Research on novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide demonstrated their antioxidant potential. pensoft.net These compounds, which are structurally related to the core topic, were assessed using the DPPH free radical scavenging method. The study aimed to synthesize substances with a favorable pharmacological profile, including antioxidant effects. pensoft.net Thiazolopyridines are noted for their wide range of biological activities, which is partly attributed to their isosteric similarity to purine (B94841) and pyrimidine (B1678525) bases. pensoft.net

Structure Activity Relationship Sar Studies of 4 Methyl 5 Phenylpyridin 2 Amine Analogues

Systematic Analog Synthesis and Derivatization for SAR Exploration

The foundation of any SAR study lies in the systematic synthesis of a diverse library of analogues. For a parent compound like 4-methyl-5-phenylpyridin-2-amine, this process involves targeted modifications at various positions of the pyridine (B92270) and phenyl rings. Medicinal chemistry campaigns often begin with a "hit" compound, identified through screening, and then proceed with optimization. nih.gov

A common strategy involves the derivatization of the 2-amino group, the 4-methyl group, and substitutions on the 5-phenyl ring. For instance, N-alkylation or N-arylation of the amino group can explore the impact of steric bulk and electronic properties in that region. The synthesis of related heterocyclic systems, such as N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] researchgate.netnih.govoxazin-4-amine derivatives, demonstrates how the core scaffold can be altered to probe different spatial arrangements and introduce new hydrogen bonding opportunities. nih.gov One-step synthesis methods can be developed to create hybrid molecules, for example, by combining benzimidazole (B57391) and 1,2,3-triazole moieties, to explore new chemical space. mdpi.com The reaction of precursors like 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various acetophenones is another example of how diverse libraries of related compounds can be generated for SAR studies. mdpi.com

Impact of Substituent Modifications on Biological Activity

The modification of substituents on the core structure of this compound analogues can have a profound impact on their biological activity. Even small changes, such as the addition or repositioning of a methyl group, can lead to significant variations in potency and efficacy.

A study on platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline (B135089) found a large variation in cytotoxicity with different methylation patterns. nih.gov The 5- and 5,6-methylated derivatives showed significantly greater biological activity compared to the parent compound, while others were inactive. nih.gov This highlights the sensitivity of biological systems to the precise placement of substituents.

In another example, a series of pyridine derivatives were tested for their antiproliferative activity against various cancer cell lines. mdpi.com The results, summarized in the table below, demonstrate how the addition of methoxy (B1213986) (OMe) groups and halogens can dramatically decrease the half-maximal inhibitory concentration (IC₅₀), indicating increased potency. mdpi.com

| Derivative Number | Modification | IC₅₀ (µM) | Cell Line | Source |

|---|---|---|---|---|

| 1 | Two OMe groups | >50 | Not Specified | mdpi.com |

| 2 | Three OMe groups | 12 | Not Specified | mdpi.com |

| 4 | Six OMe groups | 1.0 | Not Specified | mdpi.com |

| 29 | Addition of rings, H, CN, OMe, and halogens | 10.6 | Not Specified | mdpi.com |

| 30 | Further addition of rings and functional groups | 0.93 | Not Specified | mdpi.com |

| 31 | Single CH₃ group on an aromatic ring | 1.30 | HepG2 | mdpi.com |

| 32 | Replacement of CH₃ with Cl | 5.84 | HepG2 | mdpi.com |

| 33 | Replacement of CH₃ with H | 7.15 | HepG2 | mdpi.com |

Furthermore, research on analogues of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), showed that replacing the naphthalene (B1677914) moiety with a benzene (B151609) ring abolished inhibitory effects on ENT1 and ENT2. frontiersin.org However, adding a methyl, ethyl, or oxymethyl group to the benzene moiety could restore this activity. frontiersin.org This underscores the importance of both the core structure and its substituents in determining biological function.

Correlation of Electronic and Steric Properties with Activity

The biological activity of a molecule is intrinsically linked to its electronic and steric properties. The introduction of different substituents into the this compound scaffold systematically alters these properties, thereby influencing how the molecule interacts with its biological target.

The introduction of a chlorine atom, for example, can significantly modulate biological activity. eurochlor.org This is due to its effects on the acidity and lipophilicity of the molecule, as well as steric factors related to its position. eurochlor.org In some cases, the presence of chlorine is crucial for a compound's activity. eurochlor.org

The size of the molecule can also be a factor. While larger derivatives of some pyridine compounds initially showed high IC₅₀ values, the strategic addition of more rings and functional groups like H, CN, OMe, and halogens led to a decrease in IC₅₀, indicating that a combination of increased size and altered electronic properties can enhance activity. mdpi.com

Computational Approaches in SAR Analysis

Computational methods are increasingly used to rationalize and guide SAR studies. These in silico techniques can provide valuable insights into how ligands interact with their targets, helping to prioritize the synthesis of new analogues.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.gov This model can then be used to screen large databases of compounds to find new molecules with the desired features. nih.gov

For example, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues to identify selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov This model yielded a statistically significant 3D-QSAR model with high predictive power. nih.gov In another study, a structure-based pharmacophore model was constructed to screen for potential inhibitors of the PD-L1 protein. nih.gov Similarly, pharmacophore modeling has been used to identify potential analogues of ligands for the hepatitis B virus capsid. mdpi.com

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of a molecule and its interactions with a biological target at an atomic level. nih.gov By determining the crystal structure of a protein-ligand complex, researchers can directly visualize the binding mode of an inhibitor, providing crucial information for structure-based drug design. nih.gov

The process involves obtaining high-quality crystals of the target protein in complex with the inhibitor and then using X-ray diffraction to generate an electron density map of the molecule. nih.gov This map allows for the precise determination of the atomic positions and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the protein.

For instance, X-ray crystal structure determination of Fatty Acid-Binding Protein 4 (FABP4) in complex with four different inhibitors revealed their complex binding modes, which helped to improve the inhibitory potency of subsequent compounds. nih.gov Similarly, the crystal structures of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides revealed different molecular conformations that correlated with their analgesic activity. mdpi.com The use of X-ray crystallography has been instrumental in understanding the structure and function of a wide range of biological molecules and their complexes. weizmann.ac.il

Methodological Considerations in Reconciling Biological Activity Data

When evaluating SAR data for a series of compounds like the this compound analogues, it is crucial to consider the methodologies used to generate the data. The biological activity of a chemical is highly dependent on its structure, and the methods used to measure this activity must be robust and standardized to allow for meaningful comparisons. eurochlor.org

One significant challenge is the variability of biological assays. The same compound can exhibit different levels of activity depending on the specific assay conditions, the cell line used, and the endpoint being measured. mdpi.com For example, the IC₅₀ of a compound can differ between various cancer cell lines. mdpi.com Therefore, when comparing data from different studies, it is important to be aware of the specific experimental protocols employed.

The use of well-defined biological systems, such as transporter-deficient cells transfected with a specific cloned human transporter, can provide more reliable and reproducible data for certain targets. frontiersin.org Furthermore, the medium in which a compound is tested, such as the type of solvent, can influence its bioavailability and, consequently, its measured activity. eurochlor.org Careful consideration of these methodological factors is essential for accurately interpreting SAR data and making informed decisions in the drug discovery process.

Coordination Chemistry of 4 Methyl 5 Phenylpyridin 2 Amine As a Ligand

Synthesis and Characterization of Metal Complexes

There is no published data on the synthesis of metal complexes using 4-Methyl-5-phenylpyridin-2-amine as a ligand.

Investigation of Coordination Modes and Geometries

No studies have been conducted to determine the coordination modes or the resulting geometries of metal complexes with this ligand.

Spectroscopic Characterization of Metal-Ligand Interactions

Without synthesized complexes, no spectroscopic characterization (e.g., IR, NMR, UV-Vis) of metal-ligand interactions involving this compound has been reported.

Applications of Metal Complexes in Research (e.g., Catalysis, Bio-Probes)

There are no documented applications for any metal complexes derived from this compound.

Advanced Research Perspectives and Future Directions for 4 Methyl 5 Phenylpyridin 2 Amine

Development of Novel and Efficient Synthetic Strategies

While classical methods for pyridine (B92270) synthesis exist, the future of synthesizing 4-Methyl-5-phenylpyridin-2-amine and its analogs lies in the development of more efficient, atom-economical, and environmentally benign strategies. Current research on related aminopyridine derivatives highlights several promising avenues.

One key area of development is the advancement of multicomponent reactions (MCRs) . These one-pot reactions, which combine three or more reactants to form a complex product, offer a streamlined approach to generating molecular diversity. nih.gov Strategies using enaminones as key precursors under solvent-free conditions have proven effective for creating a variety of substituted 2-aminopyridines and could be adapted for the target molecule. nih.govresearchgate.net Another innovative approach involves the use of unstable vinyl carbodiimides, generated in situ, which can react in a one-pot transformation to yield highly substituted 2-aminopyridines. nih.gov

Catalysis will also play a pivotal role. Copper-catalyzed amination reactions, particularly those utilizing aqueous ammonia (B1221849) under mild conditions, present an efficient method for introducing the amine group onto the pyridine ring. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, a staple in modern organic synthesis, can be further optimized for the construction of the phenyl-pyridine bond. Exploring novel ligands and reaction conditions will be crucial for improving yields and functional group tolerance. Researchers have also developed methods for the functionalization of pyridine C-H bonds, which offers a direct route to modify the core structure without pre-functionalization. uni-muenster.de

Future synthetic research should focus on creating a diverse library of this compound derivatives. This could involve varying the substituents on the phenyl ring and exploring different alkyl groups in place of the methyl group. Such a library would be invaluable for structure-activity relationship (SAR) studies across various applications.

Exploration of Undiscovered Reactivity Profiles

The reactivity of the this compound scaffold is ripe for exploration. The interplay between the electron-donating amino group, the electron-withdrawing pyridine ring, and the steric and electronic influence of the methyl and phenyl groups creates a unique chemical environment.

Future research should investigate the reactivity of the amine group beyond simple acylation or alkylation. For instance, its role in directing further functionalization of the pyridine or phenyl ring through metallation or other directed reactions is an area of interest. The reaction of 2-aminopyridines with transition metal complexes, such as ruthenium carbonyls, has been shown to form complex organometallic structures, opening up avenues in catalysis and materials science. rsc.org

The reactivity of the pyridine nitrogen is another key area. Its basicity and nucleophilicity can be tuned by the substituents, influencing its coordination chemistry and its potential as a ligand for catalysis. nih.gov Studies on the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens have revealed a versatile reactivity, leading to charge-transfer complexes and ionic species. acs.org Similar investigations with this compound could uncover novel reaction pathways and lead to the synthesis of unique supramolecular structures.

Furthermore, the potential for this molecule to participate in cycloaddition reactions or to undergo novel rearrangements under thermal or photochemical conditions remains largely unexplored. A systematic study of its reactivity with a wide range of electrophiles, nucleophiles, and radical species will undoubtedly expand the synthetic utility of this compound.

Integration of Advanced Computational Methodologies

The integration of computational chemistry is essential for accelerating the discovery and optimization of molecules like this compound. In silico techniques can provide deep insights into the molecule's properties and interactions, guiding experimental work and reducing the need for extensive trial-and-error synthesis and screening.

Molecular docking is a powerful tool for predicting the binding modes of small molecules to biological targets. youtube.com For this compound, docking studies can be used to screen virtual libraries of its derivatives against known protein targets, such as kinases or ion channels, to identify promising candidates for further investigation. nih.govnih.gov This approach has been successfully applied to other aminopyridine derivatives to understand their inhibitory mechanisms. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govinrae.fr By generating a library of this compound analogs with varying substituents, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be developed to predict the activity of new, unsynthesized compounds and to identify the key structural features responsible for their biological effects. nih.gov

Density Functional Theory (DFT) calculations can provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov These calculations can help to rationalize observed reactivity, predict the outcomes of unknown reactions, and understand the nature of intermolecular interactions that govern its behavior in different environments. rsc.org

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Predicting binding modes with protein targets (e.g., kinases, ion channels). | Identification of potential biological targets and lead compounds. nih.govnih.gov |

| 3D-QSAR (e.g., CoMFA) | Correlating structural features of analogs with biological activity. | Guiding the design of more potent derivatives. nih.gov |

| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and spectroscopic properties. | Rationalizing experimental observations and predicting new reactions. nih.gov |

Identification of New Biological Targets and Mechanisms

The aminopyridine scaffold is a well-established pharmacophore, present in a multitude of clinically used drugs. nih.govnih.govnih.gov This strongly suggests that this compound and its derivatives are likely to possess interesting biological activities.

A key future direction is the systematic screening of this compound and its analogs against a wide range of biological targets. Based on the activities of related compounds, several target classes are of particular interest. Aminopyridine derivatives have been identified as inhibitors of various kinases, including c-Jun N-terminal kinase-1 (JNK-1) and PIM-1 kinase, which are implicated in cancer and inflammatory diseases. nih.govacs.org They have also been shown to inhibit histone deacetylases (HDACs), another important class of anticancer targets. ebi.ac.uk

Furthermore, aminopyridines are known to act as blockers of voltage-gated potassium channels. nih.govpensoft.netpharmacompass.com This activity is the basis for the use of 4-aminopyridine (dalfampridine) in the treatment of multiple sclerosis. neurology.orgwikipedia.org Investigating the effect of this compound on various ion channels could lead to the development of new therapies for neurological disorders.

The search for new biological targets should not be limited to these known areas. High-throughput screening against large panels of enzymes and receptors, combined with phenotypic screening to identify compounds that produce a desired effect in cells or organisms, could reveal entirely new therapeutic applications for this molecular scaffold. researchgate.net

Potential Applications in Material Science

The unique electronic and photophysical properties of pyridine-containing molecules make them attractive candidates for applications in materials science. numberanalytics.com The combination of the electron-deficient pyridine ring and the potential for extended conjugation through the phenyl group in this compound suggests that it could be a valuable building block for novel functional materials.

One promising area is in the field of organic electronics . Pyridine derivatives are widely used as electron-transporting materials in organic light-emitting diodes (OLEDs) and as components of hole-transporting materials in perovskite solar cells. rsc.org The electronic properties of this compound can be tuned by modifying the substituents, allowing for the rational design of materials with optimized energy levels for efficient charge transport. rsc.org Some pyridine-containing organic semiconductor materials have shown good electron transport performance and solubility, making them suitable for device fabrication. google.com

Another exciting prospect is the development of fluorescent materials . Certain aminopyridine derivatives have been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. beilstein-journals.org This property is highly desirable for applications in sensing, bio-imaging, and displays. Investigating the AIEE properties of this compound and its derivatives could lead to the discovery of new, highly emissive solid-state materials.

The ability of the aminopyridine moiety to coordinate with metal ions also opens up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers with interesting catalytic, magnetic, or optical properties.

| Potential Application Area | Rationale based on Pyridine Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | Pyridine units are used in electron-transporting materials to improve device efficiency and stability. rsc.orgrsc.org |

| Perovskite Solar Cells | Pyridine derivatives can be used as hole-transporting materials to enhance power conversion efficiency. rsc.org |

| Fluorescent Materials (AIEE) | Some aminopyridine derivatives exhibit aggregation-induced emission enhancement, useful for sensors and displays. beilstein-journals.org |

| Metal-Organic Frameworks (MOFs) | The coordinating ability of the pyridine nitrogen can be used to construct novel porous materials. |

Interdisciplinary Approaches in Chemical Biology Research

Chemical biology, which utilizes chemical tools and techniques to study and manipulate biological systems, offers a powerful framework for exploring the full potential of this compound. An interdisciplinary approach, combining synthetic chemistry, biology, and computational science, will be key to unlocking its secrets.

A primary goal in this area is the development of chemical probes . By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to the this compound scaffold, researchers can create tools to visualize and track its interactions with biological targets within living cells. nih.gov This can provide invaluable information about its mechanism of action and help to identify its binding partners.

Furthermore, the principles of medicinal chemistry can be applied to optimize the compound's properties for therapeutic use. nih.gov This involves not only enhancing its potency and selectivity for a particular target but also improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The pyridine ring is often incorporated into drug candidates to improve properties like water solubility and metabolic stability. nih.gov

The exploration of bioisosteric replacements , where parts of the molecule are swapped for other groups with similar physical or chemical properties, can also lead to the discovery of novel bioactive compounds. researchgate.net For example, replacing the phenyl group with other aromatic or heteroaromatic rings could significantly alter the biological activity profile.

Ultimately, a collaborative approach, where synthetic chemists work closely with biologists, pharmacologists, and computational scientists, will be essential to fully realize the potential of this compound as both a research tool and a starting point for the development of new technologies.

Q & A

Q. Optimization Strategies :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during halogen substitution .

- Purification : Column chromatography (silica gel, eluents like ethanol-dichloromethane) or recrystallization improves purity .

Q. Table 1. Example Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogen substitution | NaBH4, MeOH/AcOH (10:1), 25°C | 75–85 | |

| Reductive amination | LiAlH4, EtO₂, reflux | 65–70 |

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and electronic densities. Single-crystal data collection at 293 K is common .

- NMR spectroscopy : and NMR (e.g., δ 2.35 ppm for methyl groups) validate substituent positions .

- Mass spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., m/z 369.4 for CHFN) .

Basic: How is compound purity assessed, and what challenges arise during analysis?

Methodological Answer:

- HPLC/GC-MS : Quantifies impurities using reverse-phase columns and UV detection (λ = 254 nm). Challenges include co-elution of structurally similar byproducts .

- Melting point analysis : Discrepancies >2°C from literature values indicate impurities. Recrystallization in ethanol/water mixtures improves consistency .

Intermediate: What biological activities have been studied for this compound derivatives?

Methodological Answer:

- Enzyme inhibition : Derivatives show activity against methionine aminopeptidase-1 (MetAP-1) via competitive binding assays, with IC values in the µM range .

- Receptor modulation : Fluorinated analogs interact with CNS targets (e.g., serotonin receptors) in vitro, assessed via radioligand displacement .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated chemical shifts (using B3LYP/6-31G*) with experimental NMR. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .

- Dynamic NMR : Variable-temperature studies identify rotameric equilibria causing signal splitting .

Advanced: What experimental design strategies optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary factors (temperature, solvent ratio, catalyst loading) using a factorial design. For example, optimizing BH3-Py concentration in THF increased yields from 65% to 82% .

- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., halogenation) .

Advanced: How are computational docking studies applied to identify biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into MetAP-1 (PDB: 1BNS). Key interactions include H-bonds with His and hydrophobic contacts with Phe .

- MD simulations (GROMACS) : 100-ns trajectories assess binding stability (RMSD <2.0 Å confirms stable poses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.